molecular formula C12H10N2 B1199026 5,10-Dihydrophenazine CAS No. 613-32-1

5,10-Dihydrophenazine

Cat. No. B1199026
CAS RN: 613-32-1
M. Wt: 182.22 g/mol
InChI Key: IVURTNNWJAPOML-UHFFFAOYSA-N
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Patent
US06242602B1

Procedure details

To a 12 L Morton flask is charged 702 g 1,2-diaminobenzene and 2.1 Kg catechol (3 equivalents based on 1,2-diaminobenzene). Heat is applied by a heating mantle, and at the end of 30 minutes, all materials are melted and the temperature has risen to 90° C. Over the next 40 minutes, the temperature is increased to ca. 170° C. The temperature is maintained in the range of 151° C. to 187° C. over a 4½ day period. The reaction mixture is cooled to 80° C. and 8 L deionized water added over 30 minutes. The mixture is allowed to cool to room temperature overnight, and a filter candle used to remove water. A further 8 L water is added and heated to 70° C., cooled to 40° C., and the water again removed. A further wash with 8 L water is again performed, with the wash temperature lowered only to 60° C. during removal of water. The product is filtered on a filter funnel and air dried for 30 minutes to yield ca. 1200 g of moist 5,10-dihydrophenazine containing approximately 20% water. Yield of dry 5,10-dihydrophenazine is 960 g (68% of theory, based on 1,2-diaminobenzene).
Quantity
702 g
Type
reactant
Reaction Step One
Quantity
2.1 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:8].[C:9]1([C:11](=[CH:13][CH:14]=[CH:15][CH:16]=1)O)O>O>[CH:4]1[C:3]2[NH:8][C:11]3[C:9](=[CH:16][CH:15]=[CH:14][CH:13]=3)[NH:1][C:2]=2[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
702 g
Type
reactant
Smiles
NC1=C(C=CC=C1)N
Name
Quantity
2.1 kg
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
at the end of 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
has risen to 90° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is maintained in the range of 151° C. to 187° C. over a 4½ day period
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 80° C.
ADDITION
Type
ADDITION
Details
added over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to remove water
ADDITION
Type
ADDITION
Details
A further 8 L water is added
TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 40° C.
CUSTOM
Type
CUSTOM
Details
the water again removed
WASH
Type
WASH
Details
A further wash with 8 L water
CUSTOM
Type
CUSTOM
Details
lowered only to 60° C. during removal of water
FILTRATION
Type
FILTRATION
Details
The product is filtered on a filter funnel
CUSTOM
Type
CUSTOM
Details
air dried for 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2NC3=CC=CC=C3NC12
Measurements
Type Value Analysis
AMOUNT: MASS 1200 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.